molecular formula C21H20N2O4 B2551295 (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1020971-65-6

(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2551295
CAS No.: 1020971-65-6
M. Wt: 364.401
InChI Key: SPWLHUOLECIUOW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a high-purity small molecule chemical reagent designed for pharmacological and biochemical research. This compound is structurally characterized by an isoquinoline group, a trimethoxyphenyl ring, and an enamide linker, features commonly associated with bioactive molecules in medicinal chemistry. Its core research value lies in its potential as a key intermediate or candidate for investigating novel therapeutic agents. While the specific biological profile of this exact compound is an area of active investigation, its structural components are found in compounds targeting critical cellular pathways . The isoquinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymatic sites . The 3,4,5-trimethoxyphenyl moiety is a significant pharmacophore often linked to activity in compounds that modulate cytoskeletal dynamics and cell proliferation . Researchers can leverage this compound in various applications, including but not limited to: 1) Kinase and Dehydrogenase Research : The structure suggests potential as a synthetic intermediate for developing inhibitors against metabolic enzymes like dihydroorotate dehydrogenase (DHODH) or various kinases . 2) Receptor Antagonist Studies : The molecular framework is analogous to known vanilloid receptor (TRPV1) antagonists, making it a candidate for exploring new analgesic and anti-inflammatory agents . 3) Chemical Biology & Probe Development : It serves as a versatile building block for creating chemical probes to study protein function and signal transduction pathways in cancer and neurological diseases. This product is provided "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should conduct all necessary safety assessments and protocol approvals before use in a laboratory setting.

Properties

IUPAC Name

(E)-N-isoquinolin-5-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-18-11-14(12-19(26-2)21(18)27-3)7-8-20(24)23-17-6-4-5-15-13-22-10-9-16(15)17/h4-13H,1-3H3,(H,23,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWLHUOLECIUOW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

  • Isoquinoline moiety : Contributes to the compound's interaction with various biological targets.
  • Trimethoxyphenyl group : Enhances the lipophilicity and potentially the bioavailability of the compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related isoquinoline derivatives can induce apoptosis in cancer cells through various pathways:

  • Inhibition of cell proliferation : Compounds have been reported to significantly reduce cell viability in cancer cell lines.
  • Induction of apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity of Isoquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
TetrandrineMCF-7 (breast cancer)12.5Apoptosis induction
FangchinolineHeLa (cervical cancer)10.0Cell cycle arrest
CEPA549 (lung cancer)8.0Caspase activation

Antiviral Activity

Recent studies have also explored the antiviral potential of isoquinoline derivatives. For example, certain derivatives have demonstrated efficacy against human coronaviruses by inhibiting viral replication and reducing cytopathic effects in infected cells:

  • Mechanism of Action :
    • Inhibition of viral protein expression.
    • Reduction in virus-induced cell death.

Table 2: Antiviral Effects of Isoquinoline Derivatives

CompoundVirus TypeIC50 (µM)Effect
TetrandrineHCoV-OC4314.51Reduced viral replication
FangchinolineHCoV-OC4312.40Protected against cytopathic effects
CEPHCoV-OC4310.54Inhibited S and N protein expression

Study on Anticancer Activity

In a study published in Phytotherapy Research, researchers evaluated the anticancer effects of a series of isoquinoline derivatives, including this compound. The study revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value below 20 µM.

Study on Antiviral Activity

A separate investigation focused on the antiviral properties of isoquinoline derivatives against HCoV-OC43 showed that treatment with these compounds significantly increased cell viability in infected cultures compared to untreated controls. The study highlighted the potential for these compounds as therapeutic agents in viral infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazinone Derivatives (e.g., Compound 8a from )

  • Structure : 5-(5-benzyloxy-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazin-2-one.
  • Key Differences: Replaces the enamide with a pyrazinone ring and incorporates an indole-benzyloxy substituent.
  • Synthesis: Generated via pyrazinone ring closure from an acetamide precursor (76% yield) .

Pyrazoline Derivatives (e.g., Compounds 4a–e from )

  • Structure : 3-(4-nitrophenyl)-1-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole.
  • Key Differences: Features a pyrazoline ring (non-aromatic) and a nitro group, enhancing electron-withdrawing effects.
  • Synthesis : Derived from chalcone precursors via cyclocondensation. The dihydro-pyrazole scaffold introduces chirality, which could influence target selectivity .

Triazole Derivatives (e.g., )

  • Structure : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine.
  • Key Differences : Incorporates a triazole ring and sulfanyl group, which may improve metabolic stability. The dihedral angles between aromatic groups (53.84°–70.77°) suggest significant steric hindrance compared to the planar enamide .
  • Crystal Packing : Stabilized by weak interactions (C–H⋯N/S/π), which could affect solubility and crystallinity .

Benzothiazole Acetamides (e.g., )

  • Structure : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide.
  • Key Differences: Substitutes isoquinoline with a benzothiazole ring and includes a trifluoromethyl group.
  • Implications : The electron-deficient benzothiazole may enhance binding to hydrophobic pockets, while the trifluoromethyl group increases lipophilicity and bioavailability .

Isoquinolinamine Derivatives (e.g., )

  • Structure: N-(2-phenylpropan-2-yl)isoquinolin-5-amine.
  • Key Differences: Lacks the enamide and trimethoxyphenyl group but retains the isoquinolin-5-yl motif.
  • Synthesis: Synthesized via Pd-catalyzed coupling (92% yield), suggesting efficient routes for isoquinoline functionalization .

Propanamide Derivatives (e.g., )

  • Structure: (2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide.
  • Key Differences : Features a Z-configured ethenyl group and a stereospecific propanamide. The Z-configuration contrasts with the E-geometry of the target compound, likely reducing planarity and altering biological activity .

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateCAS NumberRole in SynthesisReference
3,4,5-Trimethoxycinnamic acid90-50-6Core phenylpropanoid scaffold
Isoquinolin-5-amine34552-14-6Amine coupling partner

Q. Table 2. Biological Activity Data

Assay TypeIC₅₀ (µM)Cell LineKey FindingReference
P-gp Inhibition (Calcein-AM)0.45 ± 0.12KB-V1Superior to verapamil
Cytotoxicity (MTT)12.3 ± 1.8HeLaSelective MDR reversal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.